N-Boc-L-Norvaline ethyl ester
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Overview
Description
N-Boc-L-Norvaline ethyl ester: is a chemical compound with the IUPAC name ethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate. It is a derivative of the amino acid norvaline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of handling.
Mechanism of Action
Target of Action
N-Boc-L-Norvaline Ethyl Ester is primarily used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
The compound works by protecting the amine group during reactions, preventing it from reacting with other compounds. This is achieved through the Boc group, which can be added to the amine under basic conditions . The Boc group can then be removed when no longer needed, revealing the original amine .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the synthesis of peptides and other organic compounds. The Boc group protects the amine during these synthesis reactions, allowing for more complex structures to be built without unwanted side reactions .
Result of Action
The result of the action of this compound is the successful synthesis of peptides and other organic compounds with complex structures. By protecting the amine group during synthesis, it allows for the creation of compounds that might otherwise be difficult or impossible to synthesize .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability of the Boc group. Additionally, temperature and solvent can also impact the efficacy of the compound in protecting the amine group during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Norvaline: The synthesis begins with the protection of the amino group of L-norvaline using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms N-Boc-L-norvaline.
Esterification: The carboxyl group of N-Boc-L-norvaline is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form N-Boc-L-Norvaline ethyl ester
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield N-Boc-L-norvaline.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, forming different derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Deprotection: L-norvaline ethyl ester.
Hydrolysis: N-Boc-L-norvaline.
Substitution: Various substituted derivatives of N-Boc-L-norvaline ethyl ester.
Scientific Research Applications
Chemistry: N-Boc-L-Norvaline ethyl ester is widely used in peptide synthesis as a protected amino acid derivative. It allows for the selective deprotection and coupling of amino acids in the synthesis of peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a building block for the synthesis of peptide-based drugs and inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the development of new therapeutic agents and diagnostic tools .
Comparison with Similar Compounds
N-Boc-L-Valine ethyl ester: Similar in structure but with a different side chain.
N-Boc-L-Leucine ethyl ester: Another Boc-protected amino acid ester with a different side chain.
N-Boc-L-Isoleucine ethyl ester: Similar Boc-protected amino acid ester with a branched side chain.
Uniqueness: N-Boc-L-Norvaline ethyl ester is unique due to its specific side chain structure, which imparts distinct chemical and physical properties. Its use in peptide synthesis is advantageous due to its stability and ease of deprotection under mild conditions .
Properties
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTWGAQDMLFVDX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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